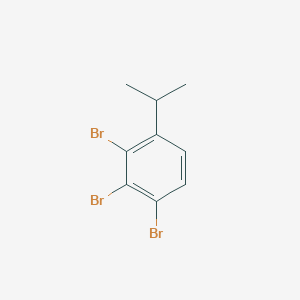
1,2,3-Tribromo-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-4-(propan-2-yl)benzene: is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with three bromine atoms and one isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of isopropylbenzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tribromo-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in less brominated benzene compounds .
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3-Tribromo-4-(propan-2-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, polymers, and other materials that require brominated aromatic compounds for enhanced performance .
Mecanismo De Acción
The mechanism of action of 1,2,3-tribromo-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The isopropyl group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
1,2,4-Tribromobenzene: Another isomer with bromine atoms at different positions on the benzene ring.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
1,2,3-Tribromobenzene: Lacks the isopropyl group, making it less sterically hindered.
Uniqueness: 1,2,3-Tribromo-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other tribromobenzene isomers and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
89231-38-9 |
|---|---|
Fórmula molecular |
C9H9Br3 |
Peso molecular |
356.88 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
Clave InChI |
GPIQZEBBADSVCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(C=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















